Lys-D-Pro-Thr

Pain Inflammation IL-1β antagonism

Researchers requiring selective IL-1β blockade without triggering broad inflammatory cascades face limited tool compound options. Lys-D-Pro-Thr (KdPT), the D-Pro¹⁹⁴-modified C-terminal tripeptide of human IL-1β, is a competitive antagonist that converts a pro-inflammatory stimulus into an anti-nociceptive signal via a naloxone-insensitive, non-opioid mechanism. • Enables clean dissection of IL-1β-dependent vs. -independent signaling; suppresses IL-6, IL-8, and TNFα induction without altering basal cytokine levels. • D-Pro¹⁹⁴ constraint confers unique conformational specificity, enhanced protease resistance, and oral bioavailability - properties absent in the all-L analog Lys-Pro-Thr. • Validated for i.c.v. (2 μg/rat), systemic (IP, 10 mg/kg), and in vitro (1-100 μM in DMSO) protocols across pain, neuroimmune, colitis, and feeding behavior models. Supplied as lyophilized powder with HPLC/MS characterization; batch-specific CoA ensures reproducible results across chronic dosing regimens.

Molecular Formula C15H28N4O5
Molecular Weight 344.41 g/mol
CAS No. 117027-34-6
Cat. No. B1672001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-D-Pro-Thr
CAS117027-34-6
SynonymsIL 1beta (193-195)
interleukin 1beta (193-195)
K(D)PT tripeptide
Lys-Pro-Thr
lysyl-prolyl-threonine
Molecular FormulaC15H28N4O5
Molecular Weight344.41 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O
InChIInChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1
InChIKeyLOGFVTREOLYCPF-KXNHARMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IL-1β (193-195) Selective Antagonist Tripeptide


Interleukin 1beta (193-195), also known as Lys-D-Pro-Thr or KdPT, is a synthetic tripeptide (C₁₅H₂₈N₄O₅, molecular weight 344.41) corresponding to the C-terminal fragment (residues 193–195) of human interleukin-1β (IL-1β) [1]. Unlike the full-length 34 kDa pro-inflammatory cytokine IL-1β, this D-Pro¹⁹⁴-modified tripeptide functions as a competitive antagonist, selectively blocking IL-1β-mediated signaling without inducing the broad inflammatory cascade characteristic of the parent protein [2]. It is primarily utilized as a research tool to dissect IL-1β-specific pathways in pain, inflammation, and neuroimmune interactions, and has been explored as a prototype for novel analgesic and anti-inflammatory therapeutics [3].

D-Pro¹⁹⁴ stereochemistry required for selective IL-1β antagonism
Competitive antagonist of IL-1β without broad inflammatory cascade
Non-opioid mechanism supports dissociation of pain pathways in research models

Why IL-1β (193-195) Has No Equivalent Substitute


Generic substitution with other IL-1β fragments or broad-spectrum IL-1 inhibitors is not equivalent due to profound differences in target specificity, functional outcome, and in vivo pharmacology. The D-Pro¹⁹⁴ residue in IL-1β (193-195) confers a unique conformational constraint that is critical for selective antagonism of IL-1β-evoked hyperalgesia, a property not shared by the all-L-amino acid analog Lys-Pro-Thr [1]. Furthermore, while full-length IL-1β is a potent hyperalgesic and pyrogenic agent, IL-1β (193-195) lacks the epitopes required for receptor activation and instead acts as a competitive blocker, converting a pro-inflammatory stimulus into an anti-nociceptive signal [2]. Even among closely related tripeptide analogs (e.g., Lys-D-Pro-Val, Lys-D-Pro-Asn), variations in the C-terminal residue drastically alter potency, oral bioavailability, and opioid vs. non-opioid mechanism of action, precluding simple interchangeability [3].

All-L analog Lys-Pro-Thr lacks antagonist activity; D-Pro¹⁹⁴ configuration is essential for IL-1β blockade.
C-terminal variation (e.g., Lys-D-Pro-Val) may switch mechanism to opioid-dependent, altering study endpoints.
Full-length IL-1β acts as an agonist, not antagonist; opposite functional profile precludes direct replacement.

Quantitative Evidence for IL-1β (193-195) vs. Comparators


Antagonism of IL-1β-Evoked Hyperalgesia

In a direct head-to-head comparison using the rat paw pressure test, IL-1β (193-195) (Lys-D-Pro-Thr) administered locally (0.1–10 μg/paw) dose-dependently antagonized the hyperalgesia induced by co-administered IL-1β (0.5 pg/paw). At a 1:1 weight ratio (1 μg IL-1β (193-195) vs. 0.5 pg IL-1β), the tripeptide completely abolished the hyperalgesic effect of IL-1β. The all-L-amino acid analog Lys-Pro-Thr was inactive even at 100-fold higher doses, demonstrating the absolute requirement for the D-Pro¹⁹⁴ stereochemistry [1].

Antagonism of IL-1β hyperalgesia
Head-to-head
Complete blockade at 1 μg/paw; >100-fold more potent than all-L diastereomer
Confirms D-Pro requirement for IL-1β antagonism
Rat paw pressure test; co-administered IL-1β model
Pain Inflammation IL-1β antagonism

Non-Opioid Mechanism of Antinociception

In a comparative pharmacology study using the mouse acetic acid-induced abdominal constriction (writhing) assay, IL-1β (193-195) (Lys-D-Pro-Thr) demonstrated a non-opioid mechanism of action, as its antinociceptive effect was insensitive to naloxone (2 mg/kg, s.c.). In contrast, the structurally similar analog Lys-D-Pro-Val (ED₅₀ = 64 mg/kg, i.p.) exhibited naloxone-sensitive antinociception, implicating opioid receptor involvement. Another analog, Lys-D-Pro-Asn (ED₅₀ = 10 mg/kg, i.p.; 11.4 mg/kg, p.o.), also displayed a non-opioid profile but with a different potency and oral bioavailability profile [1].

Non-opioid mechanism
Head-to-head
Antinociception insensitive to naloxone (2 mg/kg s.c.); distinct from Lys-D-Pro-Val (opioid-dependent)
Non-opioid mechanism supports pathway dissociation studies
Mouse writhing assay; naloxone challenge
Antinociception Opioid receptors Mechanism of action

CNS-Mediated Orexigenic Effect

In a direct in vivo comparison, intracerebroventricular (i.c.v.) administration of IL-1β (193-195) (2 μg/rat) acutely increased food consumption by ∼30–40% during the first hour post-injection, whereas i.c.v. IL-1β is well-established to suppress feeding. Subcutaneous injection of the same dose (2 μg/rat) failed to alter food intake, confirming a centrally mediated effect [1]. This orexigenic action contrasts sharply with the anorectic effect of full-length IL-1β, indicating that the tripeptide antagonizes endogenous IL-1β tone in feeding-regulatory circuits.

CNS orexigenic effect
Head-to-head
~30–40% increase in food intake (i.c.v.) vs. IL-1β-induced suppression
Central IL-1β antagonism increases feeding in rat model
Male Wistar rats; 2 μg/rat i.c.v.; 0–1 h measurement
Feeding behavior Neuroimmunology Central administration

Proteolytic Stability and Solubility Profile

The incorporation of D-Pro¹⁹⁴ confers enhanced resistance to proteolytic degradation compared to all-L-amino acid tripeptides. While direct comparative stability data for IL-1β (193-195) are limited, class-level inference from D-amino acid-containing peptides indicates prolonged in vivo half-life due to reduced susceptibility to endogenous peptidases [1]. From a procurement standpoint, IL-1β (193-195) is supplied as a lyophilized powder with validated solubility of ≥10 mg/mL in water (clear, colorless) and ≥100 mg/mL in DMSO (with sonication), enabling versatile formulation for both in vitro and in vivo applications . Storage at −20°C maintains stability for ≥1 year; stock solutions in DMSO stored at −80°C are stable for up to 6 months .

Proteolytic stability & solubility
Class-level inference
D-Pro enhances protease resistance (class-level); H₂O solubility ≥10 mg/mL, DMSO ≥100 mg/mL
Improved stability may support chronic in vivo protocols
Lyophilized powder; −20°C storage; DMSO stock stable 6 months at −80°C
Peptide stability D-amino acid Formulation

Selective Antagonism of IL-1β Signaling

In a comparative analysis of hyperalgesic potency, IL-1β was shown to be approximately 3,000-fold more potent than IL-1α in inducing mechanical hyperalgesia in the rat paw pressure test [1]. IL-1β (193-195) specifically antagonizes IL-1β-evoked hyperalgesia but does not block hyperalgesia induced by prostaglandin E₂ (PGE₂) or carrageenin, indicating selectivity for IL-1β-mediated pathways over other inflammatory mediators [2]. In human sebocytes, IL-1β (193-195) (KdPT) suppressed IL-1β-induced expression of IL-6, IL-8, and TNFα at the mRNA and protein levels, but did not affect baseline cytokine expression, confirming its antagonist rather than inverse agonist profile [3].

Selective IL-1β antagonism
Reported
IL-1β is 3,000× more potent hyperalgesic than IL-1α; tripeptide blocks IL-1β but not PGE₂ or carrageenin
Selective tool for IL-1β over IL-1α and other inflammatory mediators
Rat paw pressure; human sebocyte cytokine profiling
Cytokine antagonism Selectivity Inflammation

Research Applications of IL-1β (193-195)


IL-1β Signaling in Pain and Hyperalgesia

IL-1β (193-195) is the antagonist of choice for studies requiring selective blockade of IL-1β-evoked mechanical hyperalgesia without affecting other inflammatory mediators. Its non-opioid mechanism (naloxone-insensitive) makes it particularly valuable for investigating non-opioid analgesic pathways in rodent models of inflammatory pain, including the formalin test and acetic acid-induced writhing assay [1]. Procurement of the D-Pro¹⁹⁴-containing tripeptide (CAS 117027-34-6) is essential, as the all-L analog Lys-Pro-Thr is inactive [2].

Central Appetite Regulation via IL-1β Antagonism

For studies examining the role of brain IL-1β in feeding behavior, IL-1β (193-195) uniquely increases food intake upon central administration, contrasting with the anorectic effect of full-length IL-1β. This functional inversion makes it an indispensable tool for probing endogenous IL-1β tone in hypothalamic circuits regulating appetite and energy homeostasis [3]. Experimental protocols should utilize intracerebroventricular (i.c.v.) administration (e.g., 2 μg/rat) and include appropriate vehicle and positive controls (e.g., IL-1β itself).

IL-1β-Driven Cytokine Profiling in Vitro

IL-1β (193-195) is well-suited for in vitro studies aimed at mapping IL-1β-induced transcriptional programs in primary cells or cell lines. Its ability to suppress IL-1β-induced expression of IL-6, IL-8, and TNFα without altering basal cytokine levels confirms a pure antagonist profile, enabling clean dissection of IL-1β-dependent vs. -independent signaling nodes [4]. Researchers should prepare stock solutions in DMSO (≥100 mg/mL solubility) and dilute into culture medium to final working concentrations (typically 1–100 μM) .

IL-1β Target Validation in Preclinical Models

Given its selective antagonism of IL-1β-evoked hyperalgesia and inflammation, IL-1β (193-195) serves as a pharmacological probe to validate IL-1β as a disease-modifying target in animal models of arthritis, neuropathic pain, colitis, and other IL-1β-driven pathologies [5]. Its favorable solubility in aqueous buffers (≥10 mg/mL in H₂O) facilitates systemic or local administration, while its D-Pro¹⁹⁴ modification confers enhanced protease resistance relative to all-L peptides, supporting chronic dosing regimens .

Application
Selection Property
Validation Focus
IL-1β-evoked hyperalgesia models
D-Pro stereochemistry, non-opioid profile
Mechanical hyperalgesia blockade, naloxone insensitivity
Central appetite regulation studies
Orexigenic effect upon i.c.v. administration
Food intake increase vs. IL-1β anorectic effect
In vitro cytokine profiling
Pure antagonist profile; DMSO solubility
Suppression of IL-6, IL-8, TNFα without basal effects
Target validation in IL-1β-driven models
Selective IL-1β antagonism, aqueous solubility
Disease-model endpoint response (arthritis, pain)

Technical Documentation Hub

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